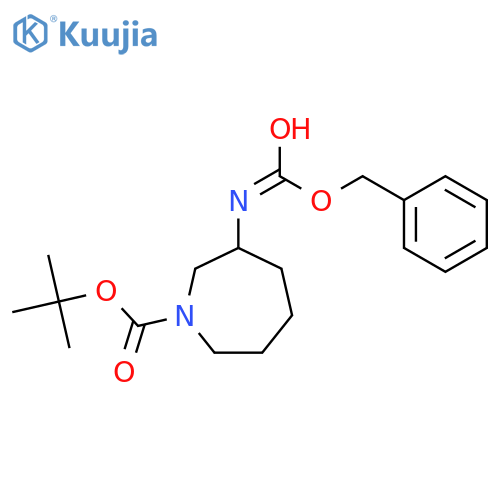Cas no 1044561-17-2 (tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate)

tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate
- tert-Butyl 3-{[(benzyloxy)carbonyl]amino}azepane-1-carboxylate;1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine;tert-butyl 3-(N'-oxidanylcarbamimidoyl)piperidine-1-carboxylate;tert-Butyl 3-(N-Hydroxycarbamimidoyl)piperidine-1-carboxylate;3-[amino(hydroxyimino)methyl]-1-piperidinecarboxylic acid tert-butyl ester;tert-butyl 3-[amino(hydroxyimino)methyl]piperidine-1-carboxylate;
- tert-Butyl 3-(((benzyloxy)carbonyl)amino)azepane-1-carboxylate
- 1044561-17-2
- SCHEMBL13434239
- CS-0000088
- tert-Butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate
-
- インチ: InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-12-8-7-11-16(13-21)20-17(22)24-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,20,22)
- InChIKey: TYPDEPPVNIUNBU-UHFFFAOYSA-N
- SMILES: CC(C)(OC(N1CCCCC(NC(OCC2=CC=CC=C2)=O)C1)=O)C
計算された属性
- 精确分子量: 348.20500
- 同位素质量: 348.20490738Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 8
- 複雑さ: 441
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 67.9Ų
じっけんとくせい
- PSA: 71.36000
- LogP: 3.84470
tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM285253-1g |
tert-Butyl 3-(((benzyloxy)carbonyl)amino)azepane-1-carboxylate |
1044561-17-2 | 95% | 1g |
$946 | 2023-11-26 |
tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate 関連文献
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylateに関する追加情報
tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate (CAS No. 1044561-17-2): An Overview of a Versatile Compound in Chemical and Pharmaceutical Research
tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate (CAS No. 1044561-17-2) is a complex organic compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a tert-butyl group and a benzyloxycarbonyl (Cbz) protecting group, making it highly versatile for various synthetic transformations.
The benzyloxycarbonyl (Cbz) protecting group is widely used in peptide synthesis and organic synthesis to protect amino groups from unwanted reactions. The presence of this group in tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate allows for controlled deprotection, which is crucial for the sequential synthesis of complex molecules. The tert-butyl group, on the other hand, provides steric protection and enhances the stability of the compound, making it suitable for long-term storage and use in various chemical processes.
In recent years, tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive compounds, particularly those with therapeutic potential. For instance, researchers have explored its role in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and reduced immunogenicity.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate in the development of novel inhibitors for protein-protein interactions (PPIs). PPIs are critical for many biological processes, and their disruption can lead to various diseases. The study demonstrated that derivatives of this compound were effective in inhibiting specific PPIs involved in cancer cell proliferation, suggesting its potential as a lead compound for anticancer drug development.
Another area where tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate has shown promise is in the field of neuropharmacology. Researchers have investigated its use in the synthesis of compounds that target G protein-coupled receptors (GPCRs), which are important therapeutic targets for neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune the structure of this compound through various synthetic modifications allows for the optimization of binding affinity and selectivity, which are crucial for developing effective drugs.
The structural flexibility of tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate also makes it an attractive candidate for combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify those with desired biological activities. By using this compound as a building block, researchers can generate diverse libraries with varying functional groups, enabling high-throughput screening for drug discovery.
In addition to its applications in drug discovery, tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate has also been explored for its potential use in materials science. The unique properties of azepane derivatives make them suitable for the development of functional materials with applications in areas such as catalysis, sensing, and energy storage. For example, recent studies have shown that these compounds can be used to create porous materials with high surface areas, which are useful for gas adsorption and separation processes.
The synthesis of tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate typically involves multi-step reactions that require careful control over reaction conditions to achieve high yields and purity. Common synthetic routes include the coupling of an azepane derivative with a protected amino acid followed by tert-butylation. Advances in synthetic methodologies have led to more efficient and scalable processes, making this compound more accessible for large-scale applications.
In conclusion, tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate (CAS No. 1044561-17-2) is a highly versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features make it an invaluable intermediate in the synthesis of bioactive compounds, peptidomimetics, and functional materials. As research continues to advance, it is likely that new applications and uses will be discovered, further solidifying its importance in the scientific community.
1044561-17-2 (tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate) Related Products
- 2488870-45-5((2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine)
- 1854197-63-9(4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde)
- 2227720-09-2(3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole)
- 25055-92-9(3H-Diazirine-3-propanamide, 3-methyl-)
- 941872-42-0(N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-5-methylthiophene-2-sulfonamide)
- 1379329-08-4(Benzoic acid, 2-mercapto-4-nitro-, methyl ester)
- 52872-37-4(Colterol Hydrochloride)
- 2229281-27-8(1,1,1-trifluoro-3-(4-methylnaphthalen-1-yl)propan-2-ol)
- 325987-68-6((1,3-benzothiazol-2-yl)methyl 4-cyanobenzoate)
- 1695999-69-9(2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine)




